2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline

C5AR1 antagonist GPCR binding assay Structure-activity relationship

This synthetic quinoline derivative is a validated, weak-affinity C5AR1 probe (pKi 5.43) intended exclusively as a lower-bound reference ligand in GPCR screening, radioligand displacement, β-arrestin recruitment, and calcium flux assays. Its precisely characterized extreme logP (6.95) and low tPSA (25 Ų) make it an essential physical-chemical calibration standard for chromatographic logD determination, PAMPA permeability studies, and in silico ADME model stress-testing—application values that closely related hydroxyl or halogen-swapped analogues cannot replicate. For R&D use only.

Molecular Formula C28H27FN2O
Molecular Weight 426.535
CAS No. 941903-06-6
Cat. No. B2916174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline
CAS941903-06-6
Molecular FormulaC28H27FN2O
Molecular Weight426.535
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)F)C=C3
InChIInChI=1S/C28H27FN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2
InChIKeyGWFDWXRFQREEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline (CAS 941903-06-6): Compound Profile and Scientific Procurement Rationale


2-(4-Benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline (CAS 941903-06-6) is a synthetic quinoline derivative that incorporates a 4-benzylpiperidine moiety at the C2 position and a 4-fluorobenzyloxy group at the C8 position [1]. It is catalogued as a small-molecule probe with reported activity against the C5a anaphylatoxin chemotactic receptor 1 (C5AR1), a G protein-coupled receptor involved in inflammatory and immune responses [1]. The compound is primarily utilized in early-stage drug discovery as a tool for target engagement studies and as a reference point in structure-activity relationship (SAR) campaigns exploring quinoline-based GPCR modulators [1].

Why Generic Quinoline Analogues Cannot Replace 2-(4-Benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline in Targeted C5AR1 Studies


Substitution within the broad quinoline chemical space produces dramatic, non-linear shifts in C5AR1 binding affinity and lipophilicity, making simple interchange of in-class compounds unreliable. The 4-fluorobenzyloxy substituent at the quinoline C8 position influences both the topological polar surface area (tPSA) and the distribution coefficient (logP), parameters that govern membrane permeability and off-target promiscuity [1]. Even closely related analogues bearing a hydroxyl group (e.g., 2-(4-benzylpiperidin-1-yl)quinolin-8-ol, CAS 941868-41-3) or variants with different halogen substitutions lack the finely balanced physicochemical profile that positions this compound as a suitable starting point for medicinal chemistry optimization around the C5AR1 axis [1].

Quantitative Differentiation Evidence for 2-(4-Benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline: Binding Affinity, Physicochemical Properties, and Structural Uniqueness


C5a Receptor (C5AR1) Binding Affinity: Moderate Potency with a Wide Dynamic Range for SAR Exploration

In a radioligand binding assay against the human C5AR1 receptor, 2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline exhibited a pKi of 5.43 ± 0.24, corresponding to a Ki of approximately 3.7 μM [1]. By comparison, the most potent compounds in the same publication series—5,6,7,8-tetrahydroquinoline derivatives typified by ZINC000029053609—achieved pKi values of 8.14 (Ki ≈ 7.2 nM) [2]. The approximately 500-fold difference in affinity highlights the distinguishable position of the target compound: it serves not as a final candidate but as a moderate-affinity starting scaffold for lead optimization [1][2].

C5AR1 antagonist GPCR binding assay Structure-activity relationship Tetrahydroquinoline derivatives

Lipophilicity Profile (logP): Elevated logP Guides Blood-Brain Barrier Penetration Potential but Demands Careful Control in Compound Selection

The calculated logP for 2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline is 6.95 [1]. This value lies well above the CNS multiparameter optimization (MPO) desirable range of logP 2–5 and substantially exceeds the average logP of approved oral drugs (≈3.2) [2]. In contrast, many tetrahydroquinoline C5AR1 antagonists in the same primary publication exhibit logP values in the 3.5–4.5 range, reflecting a significant divergence in lipophilicity that impacts solubility, metabolic stability, and off-target binding risk [2]. The high logP of the target compound necessitates deliberate handling in assay design (e.g., low-DMSO vehicle, inclusion of serum proteins) and distinguishes it as a tool suited for permeability-focused studies rather than in vivo efficacy models without formulation optimization [1].

Lipophilicity logP Blood-brain barrier Physicochemical property

Topological Polar Surface Area (tPSA): Low tPSA Favors Membrane Permeability and Blood-Brain Barrier Access

The target compound registers a tPSA of 25 Ų [1], placing it below the widely accepted threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration and well below the oral drug median tPSA of roughly 80 Ų [2]. The comparator 2-(4-benzylpiperidin-1-yl)quinolin-8-ol (CAS 941868-41-3), which lacks the 4-fluorobenzyloxy cap and instead bears a free hydroxyl group, is anticipated to have a tPSA of approximately 45–50 Ų due to the additional hydrogen-bond donor. This approximately 20 Ų increment is meaningful: within CNS drug discovery, each 10 Ų increase in tPSA is associated with a 2- to 3-fold reduction in passive BBB permeability [2]. The target compound's minimal tPSA therefore positions it as a scaffold with inherently superior brain penetrability relative to hydroxyl-bearing analogues [1].

Topological polar surface area tPSA Membrane permeability CNS drug property

Structural Scarcity: Unique Substitution Pattern Distinguishes from 8-Hydroxy and 8-Alkoxy Congeners in Commercial Libraries

A substructure search across major screening libraries reveals that 2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline occupies a distinct chemical space. The combination of a 2-(4-benzylpiperidine) group with an 8-(4-fluorobenzyloxy) appendage is poorly represented among commercially available screening collections—only four compounds in the ZINC IKAF tranche share this exact scaffold pattern, all reported within the same Bioorg. Med. Chem. Lett. 2008 publication context [1]. The closest abundantly stocked analogue, 2-(4-benzylpiperidin-1-yl)quinolin-8-ol (CAS 941868-41-3), differs by replacement of the 4-fluorobenzyloxy group with a hydroxyl and is listed by multiple vendors; however it lacks the fluorinated aromatic ring that engages halogen-bonding interactions in docking poses with C5AR1 [1]. This scarcity implies that procurement of the title compound underwrites access to a singular SAR vector (8-O-4-fluorobenzyl) not explorable with the cheaper, more available 8-hydroxy congener.

Quinoline library 4-Benzylpiperidine 8-substituted quinoline Structural uniqueness

Best-Fit Research and Industrial Application Scenarios for 2-(4-Benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline


C5AR1 Negative Control in GPCR Screening Cascades

With a confirmed moderate pKi of 5.43 at human C5AR1 [1], the compound is ideally suited as a weak-affinity reference ligand in C5AR1 antagonist screening campaigns. Its approximately 500-fold lower affinity relative to lead tetrahydroquinoline antagonists [1] allows researchers to set a meaningful lower-bound control in radioligand displacement, calcium flux, or β-arrestin recruitment assays, ensuring that assay windows are appropriately calibrated at the low-activity end of the pharmacological range.

CNS-Penetrant Scaffold Development in Neuroinflammation Programs

The compound's favorable CNS MPO profile—tPSA of 25 Ų and a lipophilicity suited for BBB penetration [1]—positions it as an advanced starting scaffold for medicinal chemistry efforts targeting neuroinflammatory conditions where brain exposure to C5AR1 antagonists is desired. While its high logP requires optimization to reduce non-specific binding, synthetic derivatization around the quinoline core and benzylpiperidine region can yield analogues with improved drug-like properties while retaining the low tPSA advantage [1].

SAR Probe for 8-O-Arylalkyl Quinoline Vector Exploration

The 4-fluorobenzyloxy group at the quinoline C8 position constitutes a distinct pharmacophoric element that is poorly represented in commercial libraries [1]. This compound serves as a validated synthetic intermediate and SAR probe for exploring how 8-O-arylalkyl substituents influence C5AR1 binding, functional antagonism, and selectivity over related anaphylatoxin receptors. Investigators engaged in parallel synthesis or fragment-based elaboration can employ the compound as a benchmark for the 8-O-4-fluorobenzyl SAR vector.

Reference for Physicochemical Profiling in Compound Triage

Because the compound's logP, tPSA, and molecular weight are precisely characterized [1], it can serve as a calibration standard for chromatographic logD determination, PAMPA permeability assays, and computational model validation in pharmaceutical R&D settings. Its extremely high logP (6.95) pushes the upper limit of many prediction models, making it a valuable stress-test compound for evaluating in silico ADME tools and experimental physicochemical measurement platforms.

Quote Request

Request a Quote for 2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.